X-ray Crystallographic Confirmation of Denudatine Skeleton Distinguishes Dictysine from Songorine-Type Alkaloids
Dictysine was unambiguously assigned to the denudatine-type skeleton rather than the songorine-type skeleton through X-ray structural analysis, resolving earlier misclassifications [1]. This distinction is critical because skeletal type is a primary determinant of biological activity among diterpenoid alkaloids [2]. The analysis achieved an R factor of 0.118 using 1028 reflections collected with CuKα radiation [1].
| Evidence Dimension | Skeletal Classification |
|---|---|
| Target Compound Data | Denudatine-type skeleton with α,β,γ-triol system at C15, C16, C20 |
| Comparator Or Baseline | Songorine-type skeleton (alternative structural assignment) |
| Quantified Difference | Crystallographic R factor 0.118 confirming denudatine assignment |
| Conditions | X-ray diffractometry, CuKα radiation, 1028 reflections, direct method |
Why This Matters
Procurement of correctly classified material is essential for SAR studies; this crystallographic evidence ensures users obtain the verified denudatine skeleton rather than a misidentified analog.
- [1] Salimov, B. T., Tashkhodzhaev, B., & Yunusov, M. S. (1982). Crystal and molecular structure of the alkaloid dictysine. Chemistry of Natural Compounds, 18(2), 219–221. View Source
- [2] Dzhakhangirov, F. N., Sultankhodzhaev, M. N., Tashkhodzhaev, B., & Salimov, B. T. (2007). Toxicity and local anesthetic activity of diterpenoid alkaloids. Chemistry of Natural Compounds, 43(5), 581–584. View Source
